2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylphenyl)-2-oxochromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-11-4-2-3-5-14(11)17-22(19,20)13-7-8-15-12(10-13)6-9-16(18)21-15/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGFTCVHCMFQGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424219 | |
| Record name | F3179-0581 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199526 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
84015-73-6 | |
| Record name | F3179-0581 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide typically involves the reaction of o-toluidine with 6-sulfonyl chloride coumarin in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Medicine: Research has indicated its potential as an anti-cancer agent, with studies showing its ability to inhibit the growth of cancer cells.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth. The exact molecular pathways involved depend on the specific enzyme targets and the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The structural diversity of 2-oxo-2H-chromene-6-sulfonamide derivatives arises primarily from modifications to the sulfonamide substituent. Below is a comparative analysis of key analogs:
Notes:
- Steric Effects : Bulky substituents like cyclohexyl or o-tolyl reduce molecular flexibility but may improve target selectivity .
- Bioactivity : Thiazole-containing derivatives (e.g., 4f) exhibit anti-inflammatory effects, while aryl-sulfonamides (e.g., 4a) show antiproliferative activity .
Anticancer and Antiproliferative Effects
- Compound 11d : A triazolylmethyl derivative exhibits antiproliferative activity against cancer cells (IC₅₀ = 1.2–3.8 µM) via apoptosis induction .
- Compound 6s: The chloro-substituted analog shows enhanced DPP-IV inhibition (IC₅₀ = 0.8 µM) compared to non-halogenated derivatives, suggesting halogen bonding plays a role .
Anti-inflammatory Activity
- Compound 4f: Inhibits nitric oxide (NO) production in macrophages (IC₅₀ = 5.6 µM), attributed to the thiazole moiety’s ability to modulate inflammatory pathways .
Enzyme Inhibition
- α-Amylase/α-Glucosidase: 3-Imino-substituted derivatives demonstrate potent inhibition (IC₅₀ = 0.4–1.1 µM), highlighting the importance of imino groups in antidiabetic activity .
Biological Activity
2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide is a compound belonging to the coumarin class, known for its diverse biological activities, including potential therapeutic applications in cancer treatment and enzyme inhibition. This article provides an overview of the biological activity of this compound, including its mechanisms of action, target enzymes, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a sulfonamide functional group that enhances its biological activity. Its structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
Target Enzymes:
The primary target of this compound is pancreatic lipase (PL). The compound acts as a competitive inhibitor of this enzyme, leading to decreased lipid digestion and absorption in the intestines. This inhibition can contribute to weight loss and has implications for obesity treatment.
Biochemical Pathways:
By inhibiting pancreatic lipase, the compound affects lipid metabolism and energy homeostasis. The reduced breakdown of dietary fats results in lower caloric intake, which can be beneficial in managing obesity-related conditions.
Anticancer Potential
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:
- HT-29 colon cancer cells : The compound demonstrated an IC₅₀ value of 7.98 ± 0.05 μM.
- K562 leukemia cells : It exhibited an IC₅₀ value of 9.44 ± 0.02 μM .
These findings suggest that the compound may serve as a potential lead for developing new anticancer agents.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Pancreatic Lipase : As mentioned, it acts as a competitive inhibitor.
- Dipeptidyl Peptidase IV (DPP-IV) : Recent studies have shown that derivatives of coumarin-based sulfonamides exhibit significant DPP-IV binding ability, with some compounds demonstrating IC₅₀ values below 11 µM .
Study on Tumor Associated Carbonic Anhydrases
A study focused on derivatives similar to this compound found that these compounds selectively inhibited tumor-associated carbonic anhydrases (CAs) IX and XII at low micromolar concentrations (Ki = 0.53 µM and 0.47 µM respectively). This selectivity suggests potential applications in treating hypoxic tumors .
Antimicrobial Activity
In addition to anticancer effects, some derivatives have shown significant antimicrobial activity against various pathogens. For instance, one derivative exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against tested bacteria, indicating strong antibacterial properties .
Data Table: Summary of Biological Activities
| Activity Type | Target/Effect | IC₅₀/Other Metrics |
|---|---|---|
| Anticancer | HT-29 Colon Cancer | 7.98 ± 0.05 μM |
| K562 Leukemia | 9.44 ± 0.02 μM | |
| Enzyme Inhibition | Pancreatic Lipase | Competitive Inhibitor |
| DPP-IV | <11 µM | |
| Antimicrobial | Various Pathogens | MIC: 0.22 - 0.25 μg/mL |
| Carbonic Anhydrases | CA IX and CA XII | Ki = 0.53 µM; Ki = 0.47 µM |
Q & A
Q. What synthetic routes are commonly employed to prepare 2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide?
The compound is synthesized via a nucleophilic substitution reaction between coumarin-6-sulfonyl chloride and o-toluidine. A typical procedure involves refluxing the sulfonyl chloride with the amine in absolute ethanol for 12 hours, followed by recrystallization to isolate the product . Modifications to reaction conditions (e.g., solvent choice, temperature) can optimize yields, as demonstrated in analogous syntheses of coumarin sulfonamides .
Q. How is the purity and structural identity of this compound validated experimentally?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) elucidates structural features. Melting point determination and thin-layer chromatography (TLC) are used for purity assessment. For example, HRMS data with a mass error <0.0004 Da ensures accuracy, as seen in related sulfonamide derivatives .
Q. What analytical techniques are critical for determining its crystal structure?
Single-crystal X-ray diffraction (SXRD) is the gold standard, employing software like SHELXL for refinement . Visualization tools like Mercury aid in interpreting packing motifs and hydrogen-bonding networks. A study on a similar coumarin derivative achieved an R factor of 0.049, highlighting precision in bond-length and angle measurements .
Q. What solvents and conditions are optimal for recrystallization?
Ethanol is preferred due to its polarity and ability to dissolve the compound at elevated temperatures while promoting crystal formation upon cooling. Silica gel column chromatography with gradients of ethyl acetate/hexane is also effective for purification .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the solid-state properties of this compound?
Graph set analysis (e.g., Etter’s rules) reveals directional hydrogen bonds between sulfonamide groups and adjacent molecules, stabilizing crystal lattices. Such interactions impact melting points, solubility, and mechanical stability, as observed in structurally related coumarins .
Q. What computational strategies predict its potential as a therapeutic agent?
Molecular docking (e.g., against DPP-IV or kinase targets) and quantitative structure-activity relationship (QSAR) models guide drug design. Studies on analogous coumarin sulfonamides used Lipinski’s Rule of Five and ADME profiling to prioritize candidates for synthesis, followed by in vitro enzyme inhibition assays .
Q. How can structural modifications enhance inhibitory potency against specific enzymes?
Structure-activity relationship (SAR) studies suggest that electron-withdrawing substituents (e.g., chloro groups) on the coumarin core improve binding to enzyme active sites. For instance, derivatives with aryl carbamoyl moieties showed IC₅₀ values <15 µM against DPP-IV, comparable to sitagliptin .
Q. What in vitro assays evaluate its anti-proliferative activity?
MTT assays measure cytotoxicity, while flow cytometry and Western blotting assess apoptosis markers (e.g., caspase-3 activation). Related compounds induced cell cycle arrest in G1/S phase, with IC₅₀ values in the low micromolar range against cancer cell lines .
Q. How does electronic structure dictate reactivity in further functionalization?
Density functional theory (DFT) calculations map electron density distributions, identifying reactive sites. The sulfonamide group withdraws electron density from the coumarin ring, activating it for electrophilic substitutions (e.g., halogenation) at positions 3 or 8 .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
Sulfonyl chloride instability and by-product formation require strict temperature control and anhydrous conditions. Industrial-scale reactors with continuous monitoring (e.g., of pH and pressure) improve reproducibility, as outlined in sulfonamide production methodologies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
